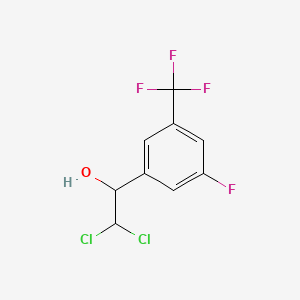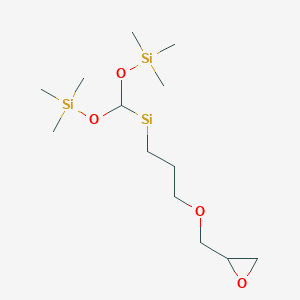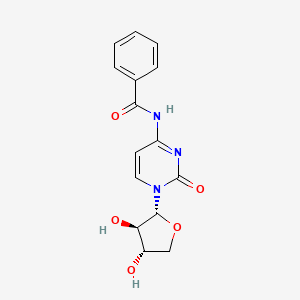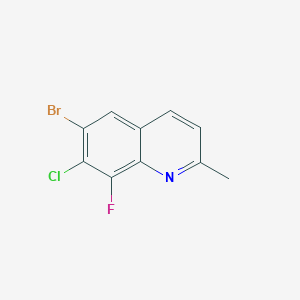
Ethyl 3-(benzyloxy)-5-bromo-2-fluorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(benzyloxy)-5-bromo-2-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyloxy group, a bromine atom, and a fluorine atom attached to a benzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(benzyloxy)-5-bromo-2-fluorobenzoate typically involves multiple steps. One common method starts with the bromination of a suitable precursor, followed by the introduction of the benzyloxy group and the fluorine atom. The final step involves esterification to form the benzoate ester. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.
化学反応の分析
Types of Reactions
Ethyl 3-(benzyloxy)-5-bromo-2-fluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The benzyloxy group can be oxidized or reduced under specific conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone for halogen exchange.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce benzoic acid derivatives .
科学的研究の応用
Ethyl 3-(benzyloxy)-5-bromo-2-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of Ethyl 3-(benzyloxy)-5-bromo-2-fluorobenzoate involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
- Ethyl 3-(benzyloxy)-5-chloro-2-fluorobenzoate
- Ethyl 3-(benzyloxy)-5-iodo-2-fluorobenzoate
- Ethyl 3-(benzyloxy)-5-bromo-2-chlorobenzoate
Uniqueness
Ethyl 3-(benzyloxy)-5-bromo-2-fluorobenzoate is unique due to the specific combination of substituents on the benzoate ester. The presence of both bromine and fluorine atoms provides distinct chemical properties, such as increased reactivity and potential for selective interactions with biological targets .
特性
分子式 |
C16H14BrFO3 |
|---|---|
分子量 |
353.18 g/mol |
IUPAC名 |
ethyl 5-bromo-2-fluoro-3-phenylmethoxybenzoate |
InChI |
InChI=1S/C16H14BrFO3/c1-2-20-16(19)13-8-12(17)9-14(15(13)18)21-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 |
InChIキー |
BFRMERMKNJQKII-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C(=CC(=C1)Br)OCC2=CC=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-([1,4'-Bipiperidin]-1'-ylmethyl)-7-bromo-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid](/img/structure/B14034090.png)
![Tert-butyl 3-(4-(2-(((benzyloxy)carbonyl)amino)ethyl)-2-fluorophenyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14034092.png)

![tert-Butyl (S)-3-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B14034119.png)







